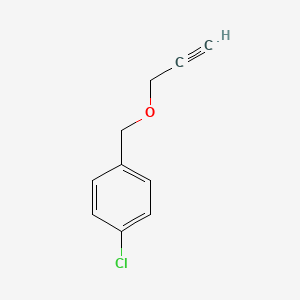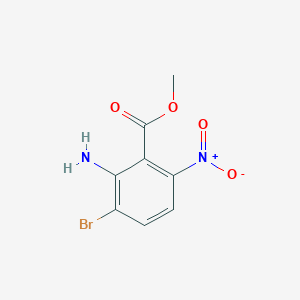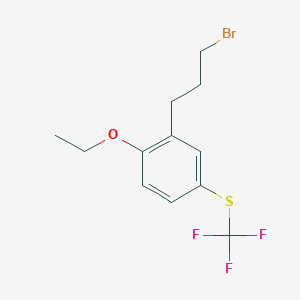![molecular formula C10H17NO4 B14062625 2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a deuterium-labeled methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the deuterium-labeled methyl group: This step involves the incorporation of deuterium, which can be done using deuterated reagents or through hydrogen-deuterium exchange reactions.
Coupling with the amino acid moiety: The final step involves coupling the cyclopropyl and deuterium-labeled intermediates with an amino acid derivative, such as glycine, under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and deuterium labeling can influence the compound’s binding affinity and metabolic stability, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Cyclopropyl-(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: Similar structure but without deuterium labeling.
2-[Cyclopropyl-(1-deuterio-2-ethylpropan-2-yl)oxycarbonylamino]acetic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The presence of the deuterium-labeled methyl group in 2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid makes it unique, as deuterium can significantly alter the compound’s metabolic properties and stability. This feature can be advantageous in drug development, where improved pharmacokinetic profiles are desired.
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
2-[cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11(6-8(12)13)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,13)/i1D |
Clé InChI |
VPTQREPNFSXDEM-MICDWDOJSA-N |
SMILES isomérique |
[2H]CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
SMILES canonique |
CC(C)(C)OC(=O)N(CC(=O)O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


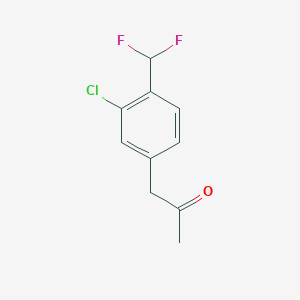
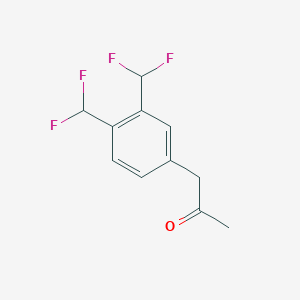

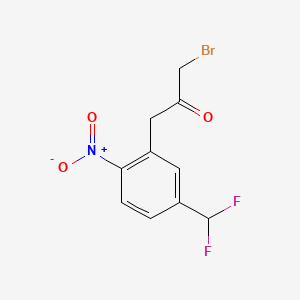
![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
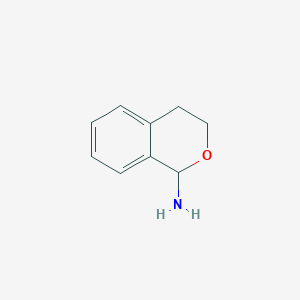

![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)

